1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide
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Overview
Description
1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring substituted with a butylsulfonyl group and a cycloheptyl group.
Preparation Methods
The synthesis of 1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . The butylsulfonyl group is then introduced through sulfonylation reactions, and the cycloheptyl group is added via alkylation reactions.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Continuous-flow synthesis in packed-bed reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the butylsulfonyl or cycloheptyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer and anti-inflammatory activities.
Matrine: A piperidine derivative with antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-14-23(21,22)19-12-10-15(11-13-19)17(20)18-16-8-6-4-5-7-9-16/h15-16H,2-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECTXHLXZDLZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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